4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine
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Overview
Description
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine is a chemical compound with the molecular formula C₁₅H₂₂FNO This compound features a fluorooxetane ring attached to a phenyl group, which is further connected to a dimethylbutanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine typically involves the following steps:
Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor and a suitable base.
Attachment to the Phenyl Group: The fluorooxetane ring is then attached to a phenyl group through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Dimethylbutanamine Chain: The final step involves the attachment of the dimethylbutanamine chain to the phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenyl ring and the amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and the amine chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Fluorooxetan-3-yl)phenyl]methanamine
- 4-[4-(3-Fluorooxetan-3-yl)phenyl]butan-1-amine
Uniqueness
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine is unique due to the presence of both the fluorooxetane ring and the dimethylbutanamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
922500-76-3 |
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Molecular Formula |
C15H22FNO |
Molecular Weight |
251.34 g/mol |
IUPAC Name |
4-[4-(3-fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C15H22FNO/c1-17(2)10-4-3-5-13-6-8-14(9-7-13)15(16)11-18-12-15/h6-9H,3-5,10-12H2,1-2H3 |
InChI Key |
HZXJAKKZJGQNQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC1=CC=C(C=C1)C2(COC2)F |
Origin of Product |
United States |
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